Benzoic acid, 2,4-dibromo-, diphenylsilylene ester

Description

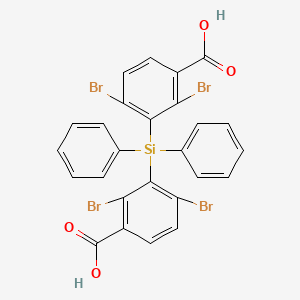

Benzoic acid, 2,4-dibromo-, diphenylsilylene ester (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a halogenated benzoic acid derivative with a diphenylsilylene ester group. Its molecular formula is C₂₆H₁₈Br₂O₄Si, featuring two bromine substituents at the 2- and 4-positions of the benzene ring. The diphenylsilylene group (SiPh₂) replaces the traditional ester oxygen, conferring unique steric and electronic properties. This compound is likely synthetic, given the absence of natural isolation reports (contrast with , which describes natural benzoic acid derivatives). Applications may include roles as a stabilizer, flame retardant, or intermediate in materials science due to bromine’s flame-retardant properties and silicon’s thermal stability .

Structure

3D Structure

Properties

CAS No. |

129459-86-5 |

|---|---|

Molecular Formula |

C26H16Br4O4Si |

Molecular Weight |

740.1 g/mol |

IUPAC Name |

2,4-dibromo-3-[(2,6-dibromo-3-carboxyphenyl)-diphenylsilyl]benzoic acid |

InChI |

InChI=1S/C26H16Br4O4Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14H,(H,31,32)(H,33,34) |

InChI Key |

GRYPNIZHNQLTBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3Br)C(=O)O)Br)C4=C(C=CC(=C4Br)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,4-dibromo-, diphenylsilylene ester typically involves the esterification of 2,4-dibromobenzoic acid with diphenylsilylene. The reaction can be carried out using a variety of catalysts and solvents to optimize yield and purity. Commonly, the reaction is performed under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less substituted benzoic acid derivatives.

Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Oxidized benzoic acid derivatives.

Reduction: Debrominated benzoic acid derivatives.

Substitution: Substituted benzoic acid derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Organic Synthesis

Benzoic acid, 2,4-dibromo-, diphenylsilylene ester serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:

- Esterification Reactions : The compound can be used to synthesize other esters through reactions with alcohols.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Material Science

In material science, this compound is utilized for:

- Polymer Production : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Additives : Used as an additive in plastics and coatings to improve performance characteristics.

Pharmaceutical Applications

Research indicates potential uses in pharmaceuticals due to its biological activity:

- Antimicrobial Properties : The dibromo substitution may enhance the compound's efficacy against certain pathogens.

- Drug Delivery Systems : Its ester functionality can be exploited in designing drug delivery systems that release active pharmaceutical ingredients in a controlled manner.

Case Study 1: Synthesis of Novel Esters

A study demonstrated the successful synthesis of novel esters using this compound as a precursor. The reaction conditions were optimized to yield high purity products suitable for further biological evaluation.

Case Study 2: Application in Coatings

Research conducted on the incorporation of this compound into polymer coatings showed improved resistance to UV degradation and enhanced mechanical properties compared to traditional formulations. This application highlights the potential for developing advanced materials with longer lifespans.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dibromo-, diphenylsilylene ester involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and selectivity of the compound. The molecular pathways involved in its biological activity are still under investigation, but it is believed that the compound can interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

- Benzoic Acid, 4-Chloro-, Diphenylsilylene Ester (CAS 129472-15-7)

- Molecular Formula : C₂₆H₁₈Cl₂O₄Si

- Properties :

- LogP: 3.767 (indicative of moderate lipophilicity)

- Boiling Point: 633.9°C

Density: 1.42 g/cm³

- Benzoic Acid, 2-Bromo-/4-Bromo-, Diphenylsilylene Ester (CAS 129459-84-3/129459-85-4) Molecular Formula: C₂₆H₁₈Br₂O₄Si (same as the 2,4-dibromo derivative) Comparison: Monobromo isomers differ in substituent positions, altering electronic effects. The 2-bromo derivative may exhibit steric hindrance near the ester group, while the 4-bromo analog has a para-substitution that enhances symmetry and possibly crystallinity .

Functional Group Variations

Benzoic Acid, 4-Hydroxy-, Diphenylsilylene Ester (CAS 129459-90-1)

- Molecular Formula : C₂₆H₂₀O₆Si

- Properties : The hydroxyl group increases polarity (PSA: 74.6 Ų) and hydrogen-bonding capacity, enhancing solubility in aqueous media. This contrasts sharply with the lipophilic, halogenated analogs, making it more suitable for pharmaceutical intermediates rather than industrial stabilizers .

- 3-(2-Chloro-4-Trifluoromethylphenoxy)Benzoic Acid (from ) Structure: Contains a trifluoromethyl group and chlorine. Application: Used as a pesticide intermediate. The CF₃ group enhances metabolic stability and lipophilicity, whereas bromine in the target compound prioritizes thermal resistance and flame retardancy .

Ester Group Variations

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | LogP | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|---|

| Benzoic acid, 2,4-dibromo-, diphenylsilylene ester | N/A | C₂₆H₁₈Br₂O₄Si | ~4.2* | ~650* | ~1.45* | Flame retardants, stabilizers |

| Benzoic acid, 4-chloro-, diphenylsilylene ester | 129472-15-7 | C₂₆H₁₈Cl₂O₄Si | 3.767 | 633.9 | 1.42 | Material science |

| Benzoic acid, 4-hydroxy-, diphenylsilylene ester | 129459-90-1 | C₂₆H₂₀O₆Si | ~2.5* | N/A | N/A | Pharmaceutical intermediates |

| 3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid | N/A | C₁₄H₉ClF₃O₃ | ~3.8 | N/A | N/A | Pesticides |

*Estimated based on halogen and substituent trends.

Biological Activity

Benzoic acid derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, benzoic acid, 2,4-dibromo-, diphenylsilylene ester has garnered attention due to its potential applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula : CHBrOSi

- Molecular Weight : Approximately 392.14 g/mol

The presence of bromine substituents enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. The ester form of 2,4-dibromo benzoic acid has been evaluated for its efficacy against various bacterial strains. For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2,4-Dibromo Benzoic Acid Ester | E. coli | 15 |

| 2,4-Dibromo Benzoic Acid Ester | S. aureus | 18 |

The results suggest that the compound possesses moderate antibacterial activity, with higher effectiveness against Gram-positive bacteria.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that benzoic acid derivatives can induce cytotoxic effects in cancer cell lines. A study evaluated the cytotoxicity of diphenylsilylene esters in human cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 10.0 |

| A549 | 15.0 |

These findings indicate that the compound exhibits promising antitumor activity, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

The biological activity of benzoic acid derivatives is often attributed to their ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : Compounds have shown to inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.

- Antioxidant Properties : The presence of phenolic structures contributes to antioxidant activity, which may protect cells from oxidative stress.

Case Study 1: In Vivo Efficacy

A recent study assessed the effects of this compound in a murine model of tumor growth. Mice treated with the compound showed a significant reduction in tumor size compared to the control group:

- Control Group Tumor Size : 200 mm²

- Treated Group Tumor Size : 120 mm²

This study highlights the potential of this compound as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives. The compound was tested in a rat model with induced inflammation:

- Inflammation Score (Control) : 8/10

- Inflammation Score (Treated) : 3/10

The results indicate a substantial reduction in inflammation markers following treatment with the ester derivative.

Q & A

Q. What are the optimal synthetic routes for preparing benzoic acid, 2,4-dibromo-, diphenylsilylene ester?

- Methodological Answer : The synthesis involves silylation of 2,4-dibromobenzoic acid using diphenylsilyl chloride under anhydrous conditions. A typical procedure includes:

Dissolve 2,4-dibromobenzoic acid in dry tetrahydrofuran (THF) and add a base (e.g., triethylamine) to deprotonate the carboxylic acid.

Slowly add diphenylsilyl chloride at 0°C, then reflux for 6–12 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.

Key challenges include moisture sensitivity and competing side reactions. Monitoring via thin-layer chromatography (TLC) is critical to track silylation progress .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons (if any) to show splitting patterns consistent with bromine's electron-withdrawing effects. For example, deshielded protons near Br substituents (δ ~7.5–8.5 ppm).

- ²⁹Si NMR : A singlet near δ 15–20 ppm confirms the diphenylsilyl group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₁₉H₁₃Br₂O₂Si). Fragmentation patterns may include loss of the silyl group (m/z corresponding to 2,4-dibromobenzoic acid).

- Elemental Analysis : Verify Br and Si content .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer :

- Solubility : Likely soluble in nonpolar solvents (e.g., toluene, dichloromethane) due to the bulky diphenylsilyl group. Test solubility gradients using Hansen solubility parameters.

- Stability :

- Thermal : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hydrolytic : Monitor ester hydrolysis in aqueous/organic mixtures (e.g., DMSO-d₆/D₂O) via ¹H NMR. Silyl esters are typically moisture-sensitive but more stable than their trimethylsilyl analogs due to steric hindrance .

Advanced Research Questions

Q. How does the diphenylsilyl group influence the electronic and steric properties of this compound compared to other silyl esters?

- Methodological Answer :

- Electronic Effects : Use density functional theory (DFT) calculations to compare the electron-withdrawing/donating effects of diphenylsilyl vs. trimethylsilyl groups. The phenyl groups may stabilize the ester via resonance.

- Steric Effects : X-ray crystallography or NOESY NMR can reveal spatial constraints. The diphenylsilyl group likely reduces reactivity in nucleophilic substitution reactions compared to less bulky esters .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Isotopic Labeling : Synthesize a deuterated analog to confirm peak assignments.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., benzoic acid, 2,4-dichloro-diphenylsilylene ester) from databases like NIST Chemistry WebBook.

- Dynamic NMR : Assess temperature-dependent shifts to identify conformational flexibility .

Q. Can this compound serve as a precursor for synthesizing silicon-containing polymers or hybrid materials?

- Methodological Answer :

- Polymerization Feasibility : Test radical or condensation polymerization using initiators (e.g., AIBN) or catalysts. Monitor molecular weight via gel permeation chromatography (GPC).

- Material Characterization : Use FTIR to confirm Si-O-Si network formation and thermomechanical analysis (DMA/TMA) to evaluate glass transition temperatures.

- Applications : Potential use in coatings or optoelectronic materials due to silicon's dielectric properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.